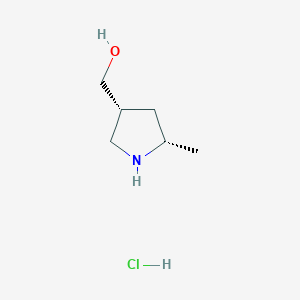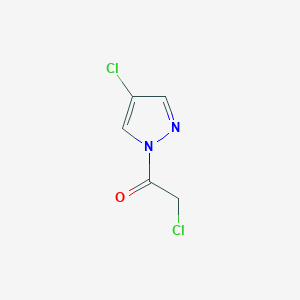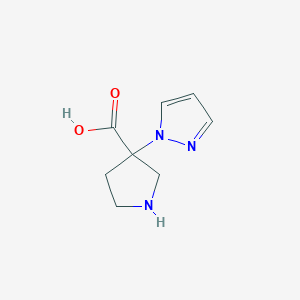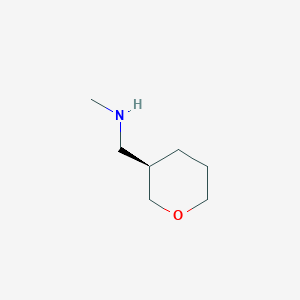![molecular formula C35H49NO8 B15222096 (1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin: is a synthetic compound belonging to the class of macrocyclic lactones. It is structurally related to moxidectin, a well-known antiparasitic agent used in veterinary medicine. This compound is characterized by the absence of the (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups at the 25th position, which distinguishes it from its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves several steps:
Starting Material: The synthesis begins with the core structure of moxidectin.
Functional Group Modification: The (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups are selectively removed from the 25th position using specific reagents and conditions.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its antiparasitic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiparasitic agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasite. The compound may also interact with other pathways involved in parasite metabolism and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Moxidectin: The parent compound, known for its potent antiparasitic activity.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture and veterinary medicine.
Uniqueness
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These differences can influence its efficacy, safety, and spectrum of activity.
Propriétés
Formule moléculaire |
C35H49NO8 |
|---|---|
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H49NO8/c1-8-22(4)31-24(6)29(36-40-7)18-34(44-31)17-27-16-26(43-34)13-12-21(3)14-20(2)10-9-11-25-19-41-32-30(37)23(5)15-28(33(38)42-27)35(25,32)39/h8-12,15,20,24,26-28,30-32,37,39H,13-14,16-19H2,1-7H3/b10-9-,21-12-,22-8+,25-11?,36-29+/t20-,24-,26+,27-,28-,30+,31+,32+,34-,35+/m0/s1 |
Clé InChI |
VWNUJDDJQVXJMO-VGXCTMMASA-N |
SMILES isomérique |
C/C=C(\C)/[C@@H]1[C@H](/C(=N/OC)/C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C |
SMILES canonique |
CC=C(C)C1C(C(=NOC)CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


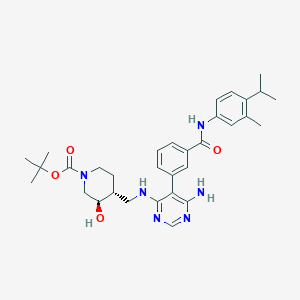
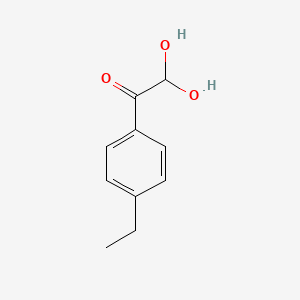
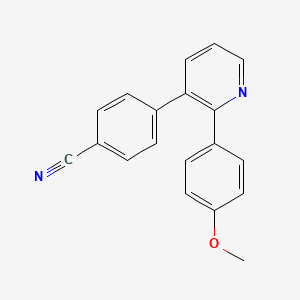

![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
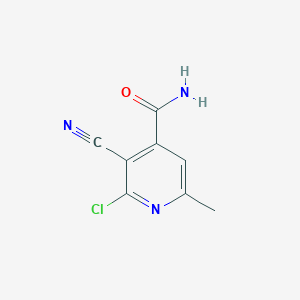
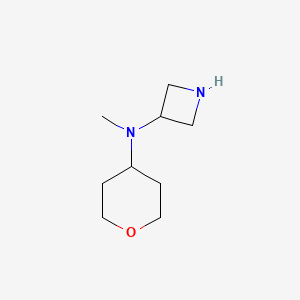
![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
